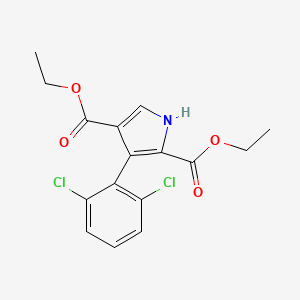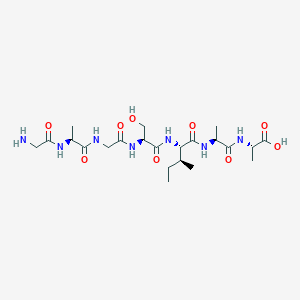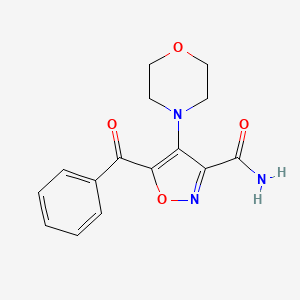
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the 2,6-dichlorophenyl group and the esterification of the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyrrole derivatives, 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrrole-2,4-dicarboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid groups but may have different substituents.
2,6-Dichlorophenyl derivatives: Compounds with the 2,6-dichlorophenyl group but different core structures.
Diethyl esters: Other diethyl esters with varying core structures and functional groups.
The uniqueness of this compound lies in its specific combination of these features, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
647025-80-7 |
|---|---|
Molekularformel |
C16H15Cl2NO4 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
diethyl 3-(2,6-dichlorophenyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-3-22-15(20)9-8-19-14(16(21)23-4-2)12(9)13-10(17)6-5-7-11(13)18/h5-8,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
QJTSBOAPZONUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC(=C1C2=C(C=CC=C2Cl)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)

![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
